molecular formula C17H18O4 B10843921 4,8-Dimethyl-7-(2''-oxocyclohexyloxy)coumarin

4,8-Dimethyl-7-(2''-oxocyclohexyloxy)coumarin

Cat. No.: B10843921
M. Wt: 286.32 g/mol
InChI Key: WRTZCCCOMNOONZ-UHFFFAOYSA-N
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Description

4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin is a synthetic derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives and have been extensively studied for their pharmacological properties. This particular compound features a coumarin core with specific substitutions that enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxocyclohexyl group.

    Substitution: The methyl groups and the oxocyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase B (MAOB), which plays a role in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcoumarin: A simpler coumarin derivative with fewer substitutions.

    7-Hydroxy-4-methylcoumarin: Another coumarin derivative with a hydroxyl group at the 7-position.

    4,5-Dimethyl-2H-chromen-2-one: A structurally similar compound with different substitution patterns.

Uniqueness

4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxocyclohexyloxy group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

4,8-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one

InChI

InChI=1S/C17H18O4/c1-10-9-16(19)21-17-11(2)14(8-7-12(10)17)20-15-6-4-3-5-13(15)18/h7-9,15H,3-6H2,1-2H3

InChI Key

WRTZCCCOMNOONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O

Origin of Product

United States

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